N3PT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

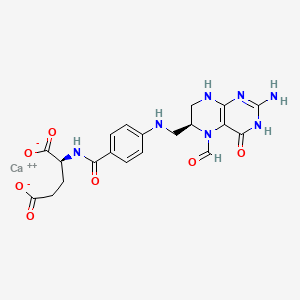

N3PT (N3-pyridyl thiamine) is a potent and selective transketolase (TK) inhibitor. It has an IC50 value of 22 nM for Apo-TK (transketolase lacking bound thiamine) both in vitro and in vivo .

Synthesis Analysis

N3PT is pyrophosphorylated and then binds to transketolase with a Kd value of 22 nM . The synthesis of such compounds typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .

Molecular Structure Analysis

The molecular structure of N3PT is complex and requires a combination of orthogonal measurement techniques to improve the accuracy and robustness of the results .

Physical And Chemical Properties Analysis

The physical and chemical properties of N3PT include its molecular weight (336.28), formula (C13H19Cl2N3OS), and its solubility in DMSO (2.86 mg/mL or 8.50 mM) .

科学的研究の応用

Transketolase Inhibitor

N3PT is a potent and selective inhibitor of transketolase . Transketolase is a key enzyme in the pentose phosphate pathway in tumor cells . N3PT binds to transketolase through pyrophosphorylation, with a Kd of 22 nM for Apo-TK, a form of transketolase lacking bound thiamine .

Cancer Research

N3PT has shown potential in cancer research. It has been observed to have growth inhibitory activity against leukemia and breast cancer cell lines . The growth inhibitory effects of N3PT were reversed in leukemia cell lines by rapamycin .

Metabolic Studies

Metabolic studies have demonstrated that N3PT can cause intracellular thiamine depletion . This leads to metabolic changes in thiamine-dependent metabolism, demonstrating a previously unrecognized role of mTOR signaling in the regulation of thiamine-dependent metabolism .

Effects on Oxygen Consumption and Acidification Rates

N3PT has been observed to decrease the oxygen consumption rate and increase the extracellular acidification rate . These effects are consistent with the inhibitory effect of acute thiamine depletion on the activity of the thiamine-dependent enzymes pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes .

Effects on Transketolase

N3PT has been shown to suppress the thiamine-dependent enzyme transketolase . This leads to an accumulation of ribose and ribulose in both leukemia and breast cancer cells .

Effects on Branched Chain Amino Ketoacid Dehydrogenase (BCKDH)

N3PT’s suppression of another thiamine-dependent enzyme, branched chain amino ketoacid dehydrogenase (BCKDH), showed very different patterns in leukemia and breast cancer cells . In RS4 leukemia cells, it led to an increase in BCKDH substrates, while in MCF-7 breast cancer cells, it led to a decrease in BCKDH products .

作用機序

Target of Action

N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase . Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is frequently altered in cancer .

Mode of Action

N3PT interacts with its target, transketolase, by undergoing pyrophosphorylation and then binding to the enzyme . This binding occurs with a Kd value of 22 nM for Apo-TK, a form of transketolase that lacks bound thiamine .

Biochemical Pathways

The primary biochemical pathway affected by N3PT is the pentose phosphate pathway . By inhibiting transketolase, N3PT disrupts this pathway, which plays a crucial role in cancer cell metabolism . The inhibition of transketolase leads to a decrease in the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes . This results in metabolic changes in thiamine-dependent metabolism .

Pharmacokinetics

One study showed that when administered intravenously at a dosage of 100 mg/kg twice a day for two weeks, n3pt showed an inhibitory effect on transketolase activity in hct-116 tumor-bearing nude mice . More research is needed to fully understand the ADME properties of N3PT and their impact on its bioavailability.

Result of Action

The inhibition of transketolase by N3PT leads to a decrease in the activity of thiamine-dependent enzymes, resulting in metabolic changes . In vitro studies have shown that N3PT reduces cell viability and proliferation, induces cell apoptosis, and suppresses cell migration .

Safety and Hazards

特性

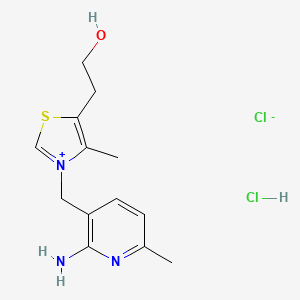

IUPAC Name |

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 66970987 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

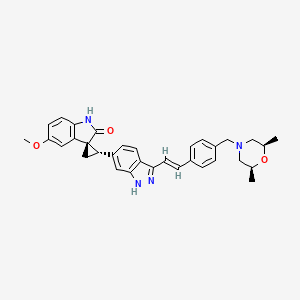

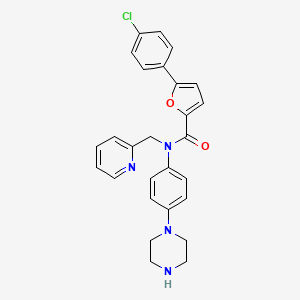

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

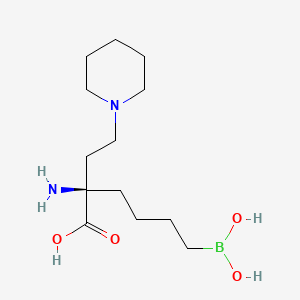

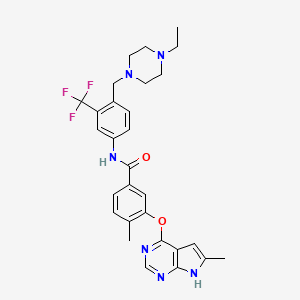

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

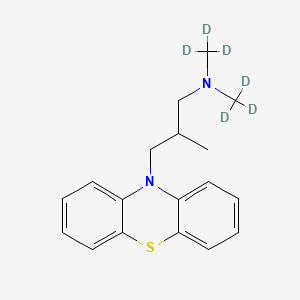

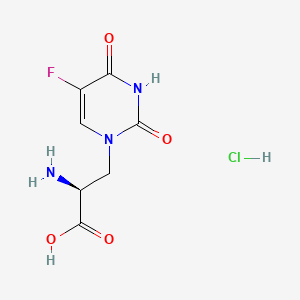

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)